molecular formula C18H19FN2O2 B580744 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic acid CAS No. 1346597-48-5

4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic acid

Cat. No.: B580744
CAS No.: 1346597-48-5
M. Wt: 314.36
InChI Key: SIPZJZUULXFBER-UHFFFAOYSA-N
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Description

4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoic acid is a chemical compound with the molecular formula C19H22N2O2 . It is related to 4-(4-Benzyl-1-piperazinyl)benzaldehyde, which has an empirical formula of C18H20N2O .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a piperazine ring, which is further connected to a benzoic acid group . The average mass of the molecule is 310.390 Da, and the monoisotopic mass is 310.168121 Da .


Physical And Chemical Properties Analysis

The Log Octanol-Water Partition Coefficient (Log Kow) of this compound is estimated to be 2.92 . The boiling point is estimated to be 458.36°C, and the melting point is estimated to be 193.15°C . The vapor pressure at 25°C is estimated to be 5.22E-009 mm Hg .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-16-12-15(18(22)23)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPZJZUULXFBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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